molecular formula C16H13N3O2S B3156097 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine CAS No. 81874-51-3

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine

Cat. No.: B3156097
CAS No.: 81874-51-3
M. Wt: 311.4 g/mol
InChI Key: WFKOBMAOTQFHIR-UHFFFAOYSA-N
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Description

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methylsulfonyl group and two pyridine rings at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dipyridin-2-ylpyridine.

    Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. A common method involves the reaction of 2,6-dipyridin-2-ylpyridine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors to handle larger quantities of starting materials and reagents.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Metal Complex Formation: As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions.

    Biological Pathways: In biological systems, it may interact with specific molecular targets, modulating pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-methylsulfonylphenyl derivatives: These compounds share the methylsulfonyl group but differ in their core structures.

    2,6-dipyridin-2-ylpyridine derivatives: These compounds have similar pyridine ring structures but may lack the methylsulfonyl group.

Uniqueness

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of both the methylsulfonyl group and the pyridine rings allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-22(20,21)12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKOBMAOTQFHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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